molecular formula C22H25NO3 B1615200 3-Carboethoxy-4'-piperidinomethyl benzophenone CAS No. 898771-17-0

3-Carboethoxy-4'-piperidinomethyl benzophenone

Cat. No.: B1615200
CAS No.: 898771-17-0
M. Wt: 351.4 g/mol
InChI Key: BWHUDYJAIVHDDG-UHFFFAOYSA-N
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Description

3-Carboethoxy-4’-piperidinomethyl benzophenone: is a chemical compound with the molecular formula C22H25NO3 and a molecular weight of 351.44 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 3-Carboethoxy-4’-piperidinomethyl benzophenone typically involves the reaction of benzophenone derivatives with piperidine and ethyl chloroformate under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require catalysts to enhance the reaction rate .

Chemical Reactions Analysis

3-Carboethoxy-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Carboethoxy-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

3-Carboethoxy-4’-piperidinomethyl benzophenone can be compared with other benzophenone derivatives, such as:

  • 4-Carboethoxy-3’-piperidinomethyl benzophenone
  • 3-Carboethoxy-4’-morpholinomethyl benzophenone
  • 3-Carboethoxy-4’-pyrrolidinomethyl benzophenone

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities .

Properties

IUPAC Name

ethyl 3-[4-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)20-8-6-7-19(15-20)21(24)18-11-9-17(10-12-18)16-23-13-4-3-5-14-23/h6-12,15H,2-5,13-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHUDYJAIVHDDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642682
Record name Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-17-0
Record name Ethyl 3-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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